D-Dimethyl tartrate
Overview
Description
D-Dimethyl tartrate: is an organic compound with the chemical formula C6H10O6 . It is a diester of tartaric acid, specifically the dimethyl ester of D-tartaric acid. This compound is known for its optical activity and is often used in various chemical syntheses due to its chiral properties .
Mechanism of Action
Dimethyl tartrate, also known as dimethyl 2,3-dihydroxybutanedioate, is a chemical compound with the formula C6H10O6
Mode of Action
It is known that the compound can react with certain ions to prevent the destruction of certain structures, thereby enhancing the dispersion and orderliness of these ions .
Biochemical Pathways
It is suggested that the compound might be involved in the suppression of certain signaling pathways, leading to a reduction in the production of inflammatory cytokines .
Result of Action
It is suggested that the compound might have an effect on the structure and function of certain cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of dimethyl tartrate. For instance, the presence of certain ions can affect the compound’s ability to prevent the destruction of certain structures .
Biochemical Analysis
Biochemical Properties
Dimethyl tartrate interacts with various biomolecules in biochemical reactions. For instance, it has been used as a chiral selector in chromatographic separation methods, interacting with enantiomers of chiral drugs
Molecular Mechanism
It is known to interact with chiral compounds in chromatographic separations
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Dimethyl tartrate can be synthesized through the esterification of D-tartaric acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing D-tartaric acid with methanol and a small amount of sulfuric acid to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous distillation to remove water formed during the reaction, thus driving the equilibrium towards the formation of the ester .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-Dimethyl tartrate can undergo oxidation reactions to form various oxidation products, depending on the reagents and conditions used.
Reduction: It can be reduced to form diols or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of tartaric acid.
Reduction: Diols or partially reduced esters.
Substitution: Substituted esters or amides.
Scientific Research Applications
Chemistry: D-Dimethyl tartrate is used as a chiral building block in the synthesis of various enantiomerically pure compounds. It is also employed as a chiral auxiliary in asymmetric synthesis .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving chiral substrates. It serves as a model compound to understand the stereochemical aspects of enzymatic processes .
Medicine: this compound is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Its chiral nature makes it valuable in the production of enantiomerically pure drugs .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty chemicals. It is also employed in the manufacture of certain polymers and resins .
Comparison with Similar Compounds
Dimethyl L-tartrate: Another diester of tartaric acid but derived from L-tartaric acid.
Diethyl D-tartrate: The diethyl ester of D-tartaric acid.
Meso-tartaric acid dimethyl ester: A stereoisomer of dimethyl tartrate
Uniqueness: D-Dimethyl tartrate is unique due to its specific chiral properties and its ability to act as a chiral auxiliary in asymmetric synthesis. Its optical activity and the ability to form enantiomerically pure compounds make it distinct from its similar counterparts .
Properties
IUPAC Name |
dimethyl 2,3-dihydroxybutanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,7-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRATXCXJDHJJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(=O)OC)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871788 | |
Record name | Dimethyl 2,3-dihydroxybutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89599-43-9 | |
Record name | NSC517 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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